molecular formula C10H6F3N3 B7966539 2-Amino-6-(trifluoromethyl)-1h-indole-3-carbonitrile

2-Amino-6-(trifluoromethyl)-1h-indole-3-carbonitrile

Cat. No.: B7966539
M. Wt: 225.17 g/mol
InChI Key: WSFHCSNWDDOWQR-UHFFFAOYSA-N
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Description

2-Amino-6-(trifluoromethyl)-1h-indole-3-carbonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(trifluoromethyl)-1h-indole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-6-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the indole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(trifluoromethyl)-1h-indole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-Amino-6-(trifluoromethyl)-1h-indole-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-6-(trifluoromethyl)-1h-indole-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-(trifluoromethyl)nicotinic acid: Known for its dual inhibitory activity on HIV-1 reverse transcriptase.

    2-Amino-6-(trifluoromethoxy)benzoxazole: Studied for its neuroprotective properties.

Uniqueness

2-Amino-6-(trifluoromethyl)-1h-indole-3-carbonitrile is unique due to its indole core structure combined with the trifluoromethyl group, which imparts enhanced stability and biological activity. This combination makes it a valuable compound for various research applications, particularly in medicinal chemistry.

Biological Activity

2-Amino-6-(trifluoromethyl)-1H-indole-3-carbonitrile is a heterocyclic compound characterized by its indole structure, which includes a trifluoromethyl group and a carbonitrile functional group. Its molecular formula is C10H6F3N3, with a molecular weight of 225.17 g/mol. This compound has garnered attention in the fields of medicinal chemistry and drug development due to its potential biological activities, including antimicrobial and anticancer properties.

The trifluoromethyl group enhances the compound's chemical stability and biological activity, making it a valuable candidate for various applications in pharmaceuticals and agrochemicals. The presence of the indole core is significant as indoles are known to exhibit diverse biological activities, including interactions with various molecular targets.

The mechanism of action of this compound involves its interaction with specific enzymes or receptors. The trifluoromethyl group improves binding affinity to these targets, potentially modulating their activity. Research indicates that compounds with similar structures often inhibit specific kinases, which are critical in regulating cellular processes.

Antimicrobial Activity

Research has indicated that derivatives of indole compounds, including this compound, exhibit antimicrobial properties. For instance, studies have shown that certain indole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. For example, compounds derived from similar indole structures have demonstrated high activity against cancer cell lines such as A549 lung adenocarcinoma . The unique structural features of this compound may contribute to its effectiveness in inhibiting cancer cell proliferation.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several indole derivatives synthesized from this compound. The results showed that some derivatives exhibited potent antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .

Study 2: Anticancer Activity Assessment

In another study focusing on anticancer properties, researchers synthesized various derivatives based on the indole framework and tested their efficacy against multiple cancer cell lines. The results indicated that certain derivatives showed IC50 values comparable to established chemotherapeutic agents, suggesting a promising avenue for further drug development .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
2-Amino-6-(trifluoromethyl)nicotinic acidDual inhibitory activity on HIV-1 RTNicotine-like structure
2-Amino-6-(trifluoromethoxy)benzoxazoleNeuroprotective propertiesBenzoxazole moiety
2-Amino-6-(trifluoromethyl)-1H-indoleAntimicrobial, anticancerIndole core with trifluoromethyl group

Properties

IUPAC Name

2-amino-6-(trifluoromethyl)-1H-indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3/c11-10(12,13)5-1-2-6-7(4-14)9(15)16-8(6)3-5/h1-3,16H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFHCSNWDDOWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=C2C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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